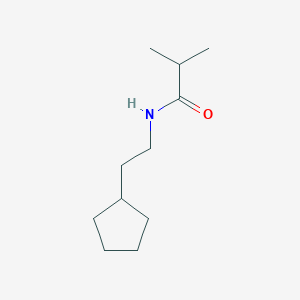
n-(2-Cyclopentylethyl)isobutyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-(2-Cyclopentylethyl)isobutyramide: is an organic compound belonging to the class of amides It is characterized by the presence of a cyclopentyl group attached to an ethyl chain, which is further connected to an isobutyramide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions:
-
From Isobutyryl Chloride and 2-Cyclopentylethylamine:
Step 1: Isobutyryl chloride is reacted with 2-cyclopentylethylamine in the presence of a base such as triethylamine.
Reaction Conditions: The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures (0-5°C) to control the exothermic nature of the reaction.
Step 2: The resulting product is purified using standard techniques such as recrystallization or column chromatography.
-
From Isobutyronitrile and 2-Cyclopentylethylamine:
Step 1: Isobutyronitrile is reacted with 2-cyclopentylethylamine in the presence of a catalyst such as nitrile hydratase.
Reaction Conditions: The reaction is carried out in an aqueous medium at room temperature.
Step 2: The product is isolated and purified using techniques like distillation or crystallization.
Industrial Production Methods:
- The industrial production of n-(2-Cyclopentylethyl)isobutyramide typically involves the large-scale application of the above synthetic routes. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
-
Oxidation:
- n-(2-Cyclopentylethyl)isobutyramide can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
-
Reduction:
- The compound can be reduced to form primary amines or other reduced derivatives.
Common Reagents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
-
Substitution:
- It can undergo nucleophilic substitution reactions, where the amide group is replaced by other nucleophiles.
Common Reagents: Hydrochloric acid (HCl), sodium hydroxide (NaOH).
Major Products:
- The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield primary amines.
Scientific Research Applications
Chemistry:
- n-(2-Cyclopentylethyl)isobutyramide is used as an intermediate in the synthesis of various organic compounds.
- It serves as a building block in the development of new materials and polymers.
Biology:
- The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
- It is used in the development of new pharmaceuticals and therapeutic agents.
Medicine:
- This compound is investigated for its potential use in treating various medical conditions, such as infections and inflammatory diseases.
- It is also explored as a potential drug candidate in preclinical studies.
Industry:
- The compound is used in the production of specialty chemicals and advanced materials.
- It finds applications in the manufacture of agrochemicals and other industrial products.
Mechanism of Action
- The mechanism by which n-(2-Cyclopentylethyl)isobutyramide exerts its effects involves interactions with specific molecular targets and pathways.
- It may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes.
- The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application.
Comparison with Similar Compounds
-
Isobutyramide:
- Similar in structure but lacks the cyclopentyl group.
- Used in the synthesis of various organic compounds and pharmaceuticals.
-
Butyramide:
- Similar in structure but has a butyl group instead of an isobutyl group.
- Used in the production of polymers and other materials.
Uniqueness:
- n-(2-Cyclopentylethyl)isobutyramide is unique due to the presence of the cyclopentyl group, which imparts distinct chemical and biological properties.
- This structural feature may enhance its stability, reactivity, and potential biological activities compared to similar compounds.
Properties
Molecular Formula |
C11H21NO |
|---|---|
Molecular Weight |
183.29 g/mol |
IUPAC Name |
N-(2-cyclopentylethyl)-2-methylpropanamide |
InChI |
InChI=1S/C11H21NO/c1-9(2)11(13)12-8-7-10-5-3-4-6-10/h9-10H,3-8H2,1-2H3,(H,12,13) |
InChI Key |
KYKGBBJEVVTGBB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NCCC1CCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















